![molecular formula C10H18F2N2 B1491019 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2097993-58-1](/img/structure/B1491019.png)
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1H-pyrrol-3(2H)-ones, have been synthesized from 2,3-diketoesters through a combination of aldol condensation with benzilic acid rearrangement .Scientific Research Applications
Chemical Synthesis and Diversity The compound's structural similarity to other chemical entities has facilitated its use in synthesizing a diverse library of compounds. For example, it's been utilized in alkylation and ring closure reactions to generate structurally diverse libraries, showing versatility in producing dithiocarbamates, thioethers, and various heterocyclic systems, emphasizing its role in the development of new compounds with potential pharmacological interest, particularly in the field of virology (Roman, 2013).
Heterocyclic Compound Synthesis The compound is instrumental in the synthesis of heterocyclic compounds. It's involved in reactions leading to various acyclic and trifluoromethyl-containing heterocyclic derivatives. These derivatives include 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones, highlighting its importance in synthesizing complex molecules with potential applications in medicinal chemistry and drug design (Sokolov & Aksinenko, 2010).
Advancement in Organic Chemistry It's noteworthy in the field of organic chemistry for its contributions to advancing synthetic methodologies. For instance, it's part of a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, a process lauded for its simplicity, mild reaction conditions, environmental friendliness, and high yields. Such advancements demonstrate the compound's role in facilitating efficient and sustainable chemical synthesis processes (Aquino et al., 2015).
properties
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-2-8-6-14(5-1-4-13)7-9(8)10/h8-9H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCDWVBOGRTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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